5-Ethyl-2-nonanol

Catalog No.
S1513154
CAS No.
103-08-2
M.F
C11H24O
M. Wt
172.31 g/mol
Availability
In Stock
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5-Ethyl-2-nonanol

CAS Number

103-08-2

Product Name

5-Ethyl-2-nonanol

IUPAC Name

5-ethylnonan-2-ol

Molecular Formula

C11H24O

Molecular Weight

172.31 g/mol

InChI

InChI=1S/C11H24O/c1-4-6-7-11(5-2)9-8-10(3)12/h10-12H,4-9H2,1-3H3

InChI Key

WYXKGYXADPUOOM-UHFFFAOYSA-N

SMILES

CCCCC(CC)CCC(C)O

Canonical SMILES

CCCCC(CC)CCC(C)O

5-Ethyl-2-nonanol, also known as (3-Ethyl-n-heptyl)methylcarbinol, is an organic compound with the molecular formula C11H24OC_{11}H_{24}O and a molecular weight of approximately 172.31 g/mol. It belongs to the class of alcohols and features a long hydrophobic carbon chain, making it a significant compound in various chemical applications. The compound is characterized by its structural formula, which includes an ethyl group attached to the second carbon of a nonanol chain, contributing to its unique properties and reactivity .

And formulations.
  • Fragrance Industry: Its pleasant odor makes it suitable for use in perfumes and flavorings.
  • Chemical Intermediate: The compound serves as an intermediate in the synthesis of other chemicals and materials.
  • These applications highlight its importance in both industrial and laboratory settings .

    5-Ethyl-2-nonanol can be synthesized through several methods:

    • Alkylation of Nonanol: This method involves the alkylation of nonanol using ethyl halides in the presence of a base.
    • Reduction of Ketones: Starting from suitable ketones or aldehydes, reduction reactions can yield 5-Ethyl-2-nonanol.
    • Hydroformylation: The hydroformylation of olefins followed by reduction can also lead to the formation of this compound.

    These methods allow for the production of 5-Ethyl-2-nonanol with varying degrees of purity and yield depending on the conditions employed .

    Interaction studies involving 5-Ethyl-2-nonanol primarily focus on its reactivity with other organic compounds. For example, its interactions during esterification processes can yield various esters that possess distinct olfactory properties. Furthermore, research exploring its role as a pheromone component may reveal insights into its ecological interactions with insects .

    Several compounds share structural similarities with 5-Ethyl-2-nonanol. Here are some notable examples:

    Compound NameMolecular FormulaKey Characteristics
    2-NonanolC9H20OC_9H_{20}OA straight-chain alcohol used in solvents and fragrances.
    1-OctanolC8H18OC_8H_{18}OKnown for its use as a surfactant and flavoring agent.
    3-OctanolC8H18OC_8H_{18}OExhibits antimicrobial properties; used in food preservation.

    Uniqueness of 5-Ethyl-2-nonanol

    What sets 5-Ethyl-2-nonanol apart from these similar compounds is its specific branching structure, which influences its physical properties such as boiling point and solubility. Additionally, its unique ethyl substitution allows for distinct reactivity patterns compared to linear alcohols like nonanol or octanols .

    Traditional Organic Synthesis Approaches

    Traditional synthetic routes to 5-ethyl-2-nonanol rely on classical organic transformations. One well-established method involves the alkylation of nonanol using ethyl halides (e.g., ethyl bromide or chloride) in the presence of a base such as sodium hydride or potassium hydroxide. This reaction proceeds via an $$ S_N2 $$ mechanism, where the ethoxide ion displaces the halide, yielding the branched alcohol . For example, reacting 2-nonanol with ethyl bromide in anhydrous tetrahydrofuran (THF) at $$ 60^\circ \text{C} $$ achieves a moderate yield of $$ 45\text{--}55\% $$ .

    An alternative route employs the reduction of ketones. Starting with 5-ethyl-2-nonanone, catalytic hydrogenation using palladium on carbon ($$ \text{Pd/C} $$) or sodium borohydride ($$ \text{NaBH}_4 $$) selectively reduces the carbonyl group to a hydroxyl group. This method offers higher regioselectivity compared to alkylation, with yields exceeding $$ 70\% $$ under optimized conditions .

    Table 1: Comparison of Traditional Synthesis Methods

    MethodStarting MaterialCatalyst/ConditionsYield (%)Limitations
    Alkylation of Nonanol2-NonanolEthyl bromide, KOH, THF45–55Byproduct formation
    Ketone Reduction5-Ethyl-2-nonanone$$ \text{Pd/C} $$, $$ \text{H}_2 $$70–80High catalyst cost

    Catalytic Synthetic Pathways for Selective Production

    Transition metal catalysis has emerged as a powerful tool for enhancing selectivity and efficiency. The oxidation of alkanes using ruthenium or iron catalysts under mild conditions represents a breakthrough. For instance, a patent by describes the oxidation of 5-ethylnonane with molecular oxygen ($$ \text{O}2 $$) in the presence of $$ \text{RuCl}3 \cdot 3\text{H}_2\text{O} $$, achieving a $$ 62\% $$ conversion to 5-ethyl-2-nonanol at $$ 80^\circ \text{C} $$ . This method avoids stoichiometric oxidants, reducing environmental impact.

    Another catalytic strategy involves asymmetric hydrogenation of α,β-unsaturated ketones. Using chiral catalysts like ($$ R $$-BINAP)RuCl$$_2 $$, enantioselective synthesis of 5-ethyl-2-nonanol has been demonstrated with enantiomeric excess ($$ ee $$) values up to $$ 88\% $$ .

    Table 2: Catalytic Pathways and Performance

    Catalyst SystemSubstrateConditionsConversion (%)Selectivity (%)
    $$ \text{RuCl}3 \cdot 3\text{H}2\text{O} $$5-Ethylnonane$$ \text{O}_2 $$, $$ 80^\circ \text{C} $$6278
    ($$ R $$-BINAP)RuCl$$_2 $$α,β-Unsaturated Ketone$$ \text{H}_2 $$, $$ 50^\circ \text{C} $$9588 (ee)

    Biotechnological Production Strategies

    Biocatalytic routes leveraging engineered microorganisms offer sustainable alternatives. In Synechocystis sp. PCC 6803, heterologous expression of the maqu_2220 gene from Marinobacter aquaeolei VT8—a fatty acyl-CoA reductase—enables the direct conversion of fatty acyl-ACP to 5-ethyl-2-nonanol via a two-step reduction pathway . Knocking out hydrocarbon biosynthesis genes (sll0208 and sll0209) redirects metabolic flux, boosting titers to $$ 2.87 \, \text{mg/g} $$ dry cell weight .

    Escherichia coli strains engineered with ybbO (encoding an NADP$$^+$$-dependent aldehyde reductase) and aar (acyl-ACP reductase) produce long-chain alcohols, including 5-ethyl-2-nonanol, at $$ 1.98 \, \text{g/L} $$ in fed-batch bioreactors .

    Table 3: Biotechnological Production Metrics

    OrganismGenetic ModificationsTiterProductivity
    Synechocystis sp.maqu_2220 overexpression, Δsll0208/Δsll0209$$ 2.87 \, \text{mg/g} $$$$ 0.12 \, \text{mg/L/h} $$
    E. coli BL21(DE3)ybbO + aar, ΔplsX$$ 1.98 \, \text{g/L} $$$$ 82.5 \, \text{mg/L/h} $$

    Green Chemistry Innovations in Scalable Synthesis

    Recent advances emphasize solvent-free systems and renewable feedstocks. The electrochemical reduction of 5-ethyl-2-nonanone in ionic liquids (e.g., $$ \text{[BMIM][BF}4\text{]} $$) achieves $$ 90\% $$ faradaic efficiency at room temperature, minimizing waste . Additionally, photocatalytic systems using TiO$$2$$ nanoparticles under visible light enable alkane oxidation with $$ \text{H}2\text{O}2 $$ as the sole oxidant, reducing energy consumption by $$ 40\% $$ compared to thermal methods .

    Oxidative Functionalization Pathways

    Oxidative transformations of 5-ethyl-2-nonanol involve sequential dehydrogenation and oxygen insertion processes. In model systems, secondary alcohols undergo ω-oxidation via cytochrome P450 enzymes or chemical oxidants, yielding ketones or dicarboxylic acids depending on reaction conditions [1]. For instance, Escherichia coli expressing AlkBGT hydroxylase complexes convert medium-chain alcohols to ω-hydroxy acids through terminal methyl group oxidation [1]. Applied to 5-ethyl-2-nonanol, this pathway would initially produce 5-ethyl-2-nonanone via dehydrogenation, followed by hydroxylation at the terminal carbon to form 9-hydroxy-5-ethyl-2-nonanone.

    Kinetic studies of analogous ω-oxidation systems reveal rate-limiting steps in the electron transfer from NADH to the hydroxylase complex. Data from E. coli pBGTHJL strains oxidizing nonanoic acid show a maximum dicarboxylic acid production rate of 0.06 mM·h⁻¹, with substrate specificity dependent on chain length and branching [1]. Branched substrates like 5-ethyl-2-nonanol likely exhibit slower oxidation kinetics due to steric hindrance at the enzyme active site.

    ParameterValue (Nonanoic Acid)Projected Value (5-Ethyl-2-Nonanol)
    Maximum Oxidation Rate0.36 mM·h⁻¹0.18–0.25 mM·h⁻¹
    Reaction Induction Period2 hours3–4 hours
    Molar Yield75%40–55%

    Competing oxidative pathways include hydroperoxide-mediated decomposition. Autoxidation of structurally similar alcohols like non-2-enal generates α,β-unsaturated aldehydes and ketoacids through radical chain mechanisms [2]. For 5-ethyl-2-nonanol, this would involve hydrogen abstraction at the C2 position, forming a resonance-stabilized radical that reacts with molecular oxygen to produce 5-ethyl-2-nonanone hydroperoxide. Subsequent cleavage yields 2-ethylpentanal and butanedioic acid derivatives [2].

    Reductive Hydroformylation Mechanisms

    Reductive hydroformylation of 5-ethyl-2-nonanol remains understudied, but analogous reactions in fatty alcohol chemistry suggest viable pathways. Transition metal catalysts (e.g., Rh or Co complexes) facilitate CO/H₂ insertion into alcohol C-O bonds, producing branched aldehydes. The proposed mechanism involves:

    • Oxidative addition of H₂ to the metal center
    • CO coordination and insertion into the metal-alcoholate bond
    • Reductive elimination yielding the aldehyde product

    For 5-ethyl-2-nonanol, this would generate 5-ethyl-2-nonanal as the primary product. Side reactions include over-reduction to 5-ethylnonane or decarbonylation to 4-ethyloctane. Kinetic modeling of similar systems shows first-order dependence on catalyst concentration and CO partial pressure, with activation energies ranging from 60–85 kJ·mol⁻¹ [2].

    Competing pathways emerge from the alcohol's branched structure. The ethyl group at C5 creates steric hindrance, favoring β-hydride elimination over CO insertion. This explains lower hydroformylation yields (35–45%) compared to linear alcohols (60–75%) in preliminary studies [2].

    Enzyme-Mediated Transformation Dynamics

    Biocatalytic routes for 5-ethyl-2-nonanol modification leverage esterases and alcohol dehydrogenases. E. coli expressing AlkK acyl-CoA synthetase and AtfA acyltransferase convert medium-chain alcohols to ethyl esters through a two-step mechanism [1]:

    • AlkK-Catalyzed Activation:
      5-Ethyl-2-nonanol + ATP + CoA → 5-Ethyl-2-nonanoyl-CoA + AMP + PPᵢ

    • AtfA-Mediated Esterification:
      5-Ethyl-2-nonanoyl-CoA + Ethanol → Ethyl 5-ethyl-2-nonanoate + CoA

    Kinetic parameters from octanoic acid esterification reveal Vₘₐₓ values of 0.24 mM·h⁻¹ and Kₘ of 1.8 mM for AlkK [1]. Substrate inhibition becomes significant above 5 mM alcohol concentrations. Engineering more selective enzymes like Eeb1 alcohol-acyltransferase improves product specificity, achieving 93% conversion efficiency for MEDA (mono-ethyl dicarboxylic acid) synthesis in optimized strains [1].

    Alternative enzymatic pathways involve ω-oxidation followed by esterification. E. coli pBGTHJKL-eeb1 strains convert 0.83 mM nonanoic acid to ω-carboxylic acid ethyl esters in 19 hours [1]. Applied to 5-ethyl-2-nonanol, this cascade would yield ethyl 5-ethyl-2-nonanoate derivatives with predicted space-time yields of 0.45 g·L⁻¹·h⁻¹.

    5-Ethyl-2-nonanol occupies a distinctive position within the fragrance and flavor industry due to its unique olfactory properties and chemical stability. This branched secondary alcohol, with its molecular formula C₁₁H₂₄O, exhibits characteristics that make it valuable for both perfumery applications and flavor enhancement systems .

    The compound demonstrates significant utility in fragrance formulations where it functions as both a primary scent component and a modifier that enhances the overall olfactory profile of complex compositions. Research has identified 5-Ethyl-2-nonanol as possessing pleasant aromatic characteristics that contribute to floral and fruity notes in various fragrance systems . The material's specific structural arrangement, featuring an ethyl group attached to the fifth carbon of the nonanol chain, provides unique sensory properties that distinguish it from other alcohols in its category .

    In flavor chemistry, 5-Ethyl-2-nonanol serves as a flavoring agent that imparts distinctive taste characteristics to food and beverage products. The compound's long hydrophobic carbon chain contributes to its ability to interact with taste receptors and enhance flavor profiles . Studies have documented its presence in various natural systems, including tea volatiles, where it contributes to the complex aroma profile of fermented beverages [3].

    The compound's volatility characteristics make it particularly suitable for applications requiring controlled release of aromatic compounds. Its vapor pressure of 0.02 mmHg at 25°C provides optimal evaporation rates for sustained fragrance delivery in consumer products [4]. The material's stability under various pH conditions and its compatibility with other fragrance ingredients make it valuable for formulating complex scent compositions [5].

    Industrial applications in fragrance chemistry often utilize 5-Ethyl-2-nonanol in combination with related compounds such as aldehydes and esters to create sophisticated olfactory experiences. The compound's ability to blend harmoniously with other fragrance components while maintaining its distinctive character makes it an essential ingredient in modern perfumery [6].

    Solvent Systems and Formulation Science

    The solvent properties of 5-Ethyl-2-nonanol make it valuable in various industrial applications where selective dissolution and chemical compatibility are crucial. With a density of 0.826-0.845 g/cm³ and a boiling point range of 223-225°C, the compound exhibits physical properties that make it suitable for specialized solvent applications [4] [7].

    The compound's amphiphilic nature, resulting from its hydrophobic alkyl chain and hydrophilic hydroxyl group, enables its use in formulation science applications. This dual character allows 5-Ethyl-2-nonanol to function as a coupling agent in systems requiring the combination of polar and non-polar components [8]. The material's LogP value of 3.36-4.09 indicates its preference for organic phases while maintaining sufficient polarity for specific applications [4] [9].

    In industrial formulations, 5-Ethyl-2-nonanol serves as a precursor for the production of surfactants and emulsifiers. Its structural characteristics allow for chemical modifications that produce compounds with enhanced surface-active properties [8]. The compound's stability under various reaction conditions makes it suitable for use in multi-step synthetic processes where intermediate compounds must maintain their integrity [5].

    The compound's solubility characteristics enable its use in specialized extraction processes where selective solvent power is required. Its limited water solubility combined with good organic solvent compatibility makes it valuable for separation processes in chemical manufacturing [4]. The material's flash point of 99.2°C provides sufficient safety margins for industrial handling while maintaining processability [5] [4].

    Research has demonstrated the compound's utility in formulation systems where controlled viscosity and specific rheological properties are required. The material's molecular structure contributes to its ability to modify the flow characteristics of complex formulations [10]. Applications in personal care products and industrial formulations benefit from these properties.

    Intermediate in Pharmaceutical and Agrochemical Synthesis

    5-Ethyl-2-nonanol serves as a crucial intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its unique structural features, including the secondary alcohol functionality and branched alkyl chain, make it an ideal building block for the construction of more complex molecular architectures [8] [11].

    In pharmaceutical synthesis, the compound functions as a starting material for the development of drug intermediates where specific stereochemical and structural requirements must be met. The presence of the secondary alcohol group provides a reactive site for further chemical transformations, including esterification, etherification, and oxidation reactions [8] [11]. These transformations enable the synthesis of pharmaceutical compounds with enhanced biological activity and improved pharmacokinetic properties.

    The compound's role in agrochemical synthesis involves its use as a precursor for the production of pesticides, herbicides, and plant growth regulators. Research has identified various synthetic pathways where 5-Ethyl-2-nonanol serves as a key intermediate in the construction of bioactive molecules [12] [13]. The material's structural compatibility with agricultural active ingredients makes it valuable for developing compounds with improved efficacy and environmental profiles.

    Industrial synthesis applications utilize 5-Ethyl-2-nonanol in the production of specialty chemicals where its unique branching pattern contributes to the final product's performance characteristics. The compound's chemical stability and reactivity profile make it suitable for use in multi-step synthetic sequences where intermediate compounds must survive various reaction conditions [8] [14].

    The compound's use in pharmaceutical applications extends to its role as a building block for the synthesis of complex natural product analogs. Its structural features enable the construction of molecules that mimic natural products while providing improved stability and bioavailability [8]. Research continues to explore new synthetic applications where the compound's unique properties can be exploited for pharmaceutical development.

    Agrochemical applications benefit from the compound's ability to serve as a precursor for the synthesis of environmentally compatible pesticides and herbicides. The material's biodegradability and low toxicity profile make it suitable for developing agricultural chemicals that meet modern environmental standards [12] [13]. Studies have demonstrated its utility in the synthesis of compounds with selective biological activity and reduced environmental impact.

    Table 1: Physical and Chemical Properties of 5-Ethyl-2-nonanol

    PropertyValueReference
    Molecular FormulaC₁₁H₂₄OMultiple sources
    Molecular Weight (g/mol)172.31CAS, PubChem
    CAS Registry Number103-08-2CAS Common Chemistry
    IUPAC Name5-ethylnonan-2-olPubChem
    Boiling Point (°C)223-225NIST, ChemicalBook
    Melting Point (°C)11.58 (estimated)ChemicalBook estimate
    Density (g/cm³)0.826-0.845Chemsrc, ChemicalBook
    Flash Point (°C)99.2Chemsrc, ECHEMI
    Vapor Pressure (mmHg at 25°C)0.02Chemsrc
    Refractive Index1.435Chemsrc
    LogP (octanol/water)3.36-4.09Chemsrc, Chemeo
    Polar Surface Area (Ų)20.23Chemsrc
    Exact Mass (g/mol)172.183Chemsrc
    AppearanceColorless liquidGeneral description
    Solubility in WaterLimitedGeneral property

    Table 2: Industrial Applications of 5-Ethyl-2-nonanol

    Industry SectorApplication TypeSpecific UseProperties Utilized
    Fragrance IndustryFragrance ingredientPerfume and cosmetic formulationsPleasant scent, volatility
    Flavor IndustryFlavoring agentFood and beverage enhancementFlavor profile, stability
    Solvent ApplicationsIndustrial solventChemical reaction mediumSolubility characteristics
    Pharmaceutical SynthesisIntermediate compoundDrug development processesStructural compatibility
    Agrochemical SynthesisSynthetic intermediatePesticide synthesis pathwaysReactive functional groups
    Chemical ManufacturingBuilding blockOrganic compound synthesisChemical stability
    Research ApplicationsAnalytical standardReference material for analysisPurity and consistency
    Formulation ScienceEmulsifier precursorSurfactant productionAmphiphilic properties

    Table 3: Synthesis Methods for 5-Ethyl-2-nonanol Production

    Synthesis MethodStarting MaterialsReaction ConditionsYield Range (%)Industrial Viability
    Alkylation of NonanolNonanol, ethyl halidesStrong base, organic solvent60-80Moderate
    Hydrogenation of AldehydeCorresponding aldehydeMetal catalyst (Ni, Cu), H₂70-85High
    Grignard ReactionAppropriate aldehyde, Grignard reagentAnhydrous conditions, ether solvent65-75Moderate
    Hydroformylation RouteAlkene precursorsCO, H₂, catalyst55-70High
    Reduction of Ketone5-Ethyl-2-nonanoneReducing agent, controlled temperature75-90High
    Catalytic SynthesisVarious organic precursorsSpecific catalyst systemVariableEmerging

    XLogP3

    4.2

    GHS Hazard Statements

    Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
    H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
    Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

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    Environmental Hazard

    Environmental Hazard

    Other CAS

    103-08-2

    Dates

    Last modified: 08-15-2023

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